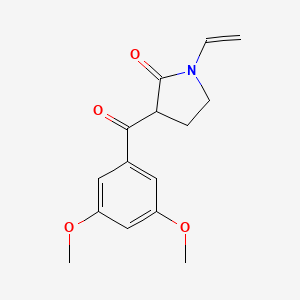

3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one

Description

3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a vinyl group at the 1-position and a 3,5-dimethoxybenzoyl moiety at the 3-position. Pyrrolidinone derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties.

Properties

IUPAC Name |

3-(3,5-dimethoxybenzoyl)-1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-16-6-5-13(15(16)18)14(17)10-7-11(19-2)9-12(8-10)20-3/h4,7-9,13H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCPJWKWGXHLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2CCN(C2=O)C=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one typically involves the following steps:

Preparation of 3,5-Dimethoxybenzoyl Chloride: This is achieved by reacting 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions to form 3,5-dimethoxybenzoyl chloride.

Formation of 1-Vinylpyrrolidin-2-one: This intermediate can be synthesized by the reaction of pyrrolidin-2-one with acetylene in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reducing the carbonyl group.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.

Major Products

Epoxides and Diols: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy groups and the vinyl moiety can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrrolidinone Derivatives

The compound 1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941955-12-0) shares the pyrrolidin-2-one core but differs in substituents. It has a 3,5-dimethylphenyl group at the 1-position and a 1,2,4-oxadiazole ring at the 4-position (vs. vinyl and dimethoxybenzoyl groups in the target compound). Its molecular weight (347.4 g/mol) is higher than the estimated weight of the target compound (~291.3 g/mol*), suggesting differences in pharmacokinetic properties .

Compounds with 3,5-Dimethoxybenzoyl Moiety

The ciprofloxacin derivative 7-[4-carbopiperazin-4-(3,5-dimethoxybenzoyl)-yl] (5h) from incorporates the same 3,5-dimethoxybenzoyl group but within a fluoroquinolone scaffold. Compound 5h demonstrated potent activity against Ciprofloxacin-Resistant Pseudomonas aeruginosa (CRPA) and methicillin-resistant Staphylococcus aureus (MRSA), attributed to enhanced bacterial gyrase inhibition . This highlights the role of the dimethoxybenzoyl group in improving antimicrobial efficacy, though the target compound’s pyrrolidinone core may engage different biological targets.

Data Tables

*Estimated based on molecular formula derivation (C₁₄H₁₇NO₄).

Biological Activity

3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H17NO4

- Molecular Weight : 275.3 g/mol

- CAS Number : 125330-80-5

- Synonyms : this compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies on related pyrrolo compounds have demonstrated their ability to induce apoptosis in resistant chronic myeloid leukemia (CML) cells. These compounds target the Bcr-Abl kinase, which is pivotal in the pathogenesis of CML .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| PBOX-6 | CML | Induces apoptosis via microtubule depolymerization | |

| Compound 8 | Folate receptor-positive tumors | Inhibits GARFTase and AICARFTase |

The mechanisms through which this compound may exert its biological effects include:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical feature of its biological activity.

Case Studies

A notable case study involved the evaluation of pyrrolo compounds against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in chemoresistant cell lines. This highlights the potential for developing new therapies based on the structure of this compound.

Safety and Toxicology

While the biological activities are promising, safety profiles are crucial for any therapeutic application. Preliminary data suggest that further toxicological studies are necessary to fully understand the safety implications of this compound in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-Dimethoxybenzoyl)-1-vinylpyrrolidin-2-one?

- Methodological Answer : A common approach involves coupling 3,5-dimethoxybenzoyl chloride (precursor) with 1-vinylpyrrolidin-2-one under reflux conditions in ethanol or DMF. For example, similar protocols use refluxing with stoichiometric equivalents of reactants for 2–4 hours, followed by recrystallization from DMF/EtOH (1:1) to isolate the product . Characterization typically employs H/C NMR to confirm regioselective acylation and LCMS for purity (>95%) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. For instance, SHELX refines anisotropic displacement parameters and validates hydrogen bonding patterns, which are essential for confirming the planar geometry of the benzoyl group and vinylpyrrolidinone conformation . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Storage should be in airtight containers at 2–8°C to prevent hydrolysis of the vinyl group .

Advanced Research Questions

Q. How can tautomeric equilibria or dynamic stereochemistry in this compound be analyzed?

- Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO- or CDCl can detect tautomerism (e.g., keto-enol shifts). For stereochemical dynamics, NOESY experiments identify spatial correlations between the vinyl group and pyrrolidinone protons. DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) model energy barriers for ring puckering or rotational isomerism .

Q. What strategies resolve contradictions in bioactivity assays (e.g., inconsistent IC values)?

- Methodological Answer : Cross-validate assays using orthogonal methods:

- Enzymatic assays : Compare inhibition across multiple enzyme batches.

- Cellular assays : Use isogenic cell lines to control for off-target effects.

- Structural analogs : Test derivatives (e.g., replacing dimethoxy groups with halogens) to isolate pharmacophore contributions. Refer to PubChem data for structurally related pyrazole derivatives (e.g., 2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid) as controls .

Q. How can computational modeling predict interaction modes with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s minimized structure (from MMFF94 force field) against target proteins (e.g., kinases). Validate with MD simulations (NAMD, 100 ns) to assess binding stability. For example, the benzoyl group’s methoxy substituents may form π-π stacking with aromatic residues, while the pyrrolidinone engages in hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.